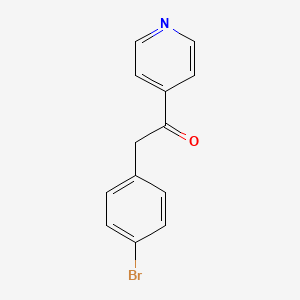

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone

Description

Overview of Halogenated Pyridinyl Ethanones in Contemporary Organic Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing rings like pyridine (B92270) being particularly prominent. nih.govijrpr.comrsc.orgijsrtjournal.com The pyridine scaffold is considered a "privileged structure" and is a core component in thousands of existing drug molecules. nih.govrsc.org Its derivatives are of special interest due to their characteristic solubility, basicity, and ability to form hydrogen bonds. nih.gov

The introduction of halogen atoms into organic molecules is a common strategy in drug design, often enhancing pharmacological activity and pharmacokinetic properties. researchgate.netnih.gov Halogenated compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Specifically, α-haloketones are recognized as highly versatile building blocks for constructing a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles, some of which are key precursors for major pharmacological compounds. mdpi.com

The combination of these features in halogenated pyridinyl ethanones creates a class of compounds with significant potential. The pyridine ring offers a site for hydrogen bonding and can influence the molecule's solubility and biological interactions, while the halogen atom can serve as a reactive handle for cross-coupling reactions or participate in halogen bonding. nih.govnih.gov The ketone group provides a key reactive site for forming new carbon-carbon bonds and further derivatization.

The Unique Structural Features and Chemical Reactivity of 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone

The defining characteristic of this compound is its trifunctional nature, which imparts a unique combination of chemical properties. Its structure consists of a 4-pyridinyl ring linked via a ketone carbonyl to a methylene (B1212753) bridge, which is in turn attached to a 4-bromophenyl ring.

Structural and Physicochemical Properties:

| Property | Value |

|---|---|

| CAS Number | 1099433-27-8 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀BrNO sigmaaldrich.com |

| Molecular Weight | 276.13 g/mol |

Data sourced from publicly available chemical databases.

Reactivity Profile: The molecule's reactivity is dictated by the interplay of its functional groups:

Pyridine Ring: The nitrogen atom is basic and can act as a nucleophile or a ligand for metal coordination. The ring itself is electron-deficient, which can influence the reactivity of the attached ketone.

Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for reactions such as aldol (B89426) condensations, reductions, and the formation of imines or oximes.

Methylene Bridge: The protons on the carbon alpha to the ketone are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Bromophenyl Group: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.netnih.gov This allows for the straightforward introduction of a wide variety of substituents. Furthermore, the bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov

Historical Development and Prior Research on Structurally Related Organic Molecules

The study of this compound is built upon a long history of research into its constituent molecular fragments. The structure of pyridine was first elucidated in the 19th century by Wilhelm Korner and James Dewar. nih.govrsc.org A significant advancement in the synthesis of highly functionalized pyridines was the Kröhnke pyridine synthesis, developed in 1961 by Fritz Kröhnke and Wilfried Zecher. nih.govdrugfuture.com This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and remains a versatile tool in organic synthesis. wikipedia.orgresearchgate.net

Research on simpler, structurally related molecules has provided a foundation for understanding the potential chemistry of the title compound:

4-Acetylpyridine: This precursor has been extensively studied as a starting material for synthesizing more complex molecules. ontosight.ai Research has demonstrated its utility in preparing various derivatives through reactions like N-oxidation followed by nitration or arylation. ijpca.orgoaji.net It is also a common building block for chalcones, which are intermediates for other heterocyclic systems. researchgate.net

1-(4-Bromophenyl)ethanone (p-Bromoacetophenone): This compound and its derivatives are widely used as intermediates in organic synthesis. orgsyn.orgnist.gov For example, it is a precursor for synthesizing thiazole (B1198619) derivatives with potential biological activities and can be readily converted to oximes or other functionalized structures. nih.govresearchgate.net Its bromo-substituted variant, 2-bromo-1-(4-bromophenyl)ethanone, is also a common and reactive intermediate. sielc.comnih.gov

Rationale for Dedicated Academic Investigation of this compound

A dedicated investigation into this compound is justified by its potential as a versatile and valuable chemical entity. The rationale for its study stems from several key areas:

Advanced Synthetic Intermediate: The compound is a polyfunctional molecule that serves as an ideal scaffold for generating chemical diversity. The presence of three distinct reactive centers (pyridine, ketone, and C-Br bond) allows for selective and sequential modifications, enabling the synthesis of large libraries of complex molecules from a single, well-defined starting material. mdpi.com

Potential Pharmacological Relevance: Both the pyridine scaffold and various heterocyclic ketones are known to be present in a vast number of biologically active compounds. rsc.orgnih.govresearchgate.net Pyridine derivatives, in particular, are of special interest in medicinal chemistry due to their ability to improve water solubility and act as bioisosteres for other functional groups. nih.gov Investigating novel compounds based on this framework could lead to the discovery of new therapeutic agents. ijrpr.com

Exploration of Chemical Properties: The unique juxtaposition of an electron-withdrawing pyridine ring, a reactive ketone, and a halogen-bond-donating bromophenyl group presents an opportunity to study the mutual electronic influence of these functionalities. Such studies can provide deeper insights into reaction mechanisms and molecular recognition phenomena, such as halogen bonding. nih.gov

Foundation for Novel Materials: Pyridine-containing molecules are widely used as ligands in coordination chemistry and materials science. The ability to functionalize the compound at the bromophenyl position via cross-coupling could lead to the development of new functional materials, catalysts, or probes with tailored electronic and photophysical properties.

Scope, Objectives, and Potential Contributions of Research on the Compound

Future research focused on this compound would encompass a range of activities from fundamental synthesis to the exploration of its applications.

Scope: The scope of investigation would include the development of efficient synthetic pathways, a thorough characterization of its physicochemical properties, a systematic study of its reactivity, and the use of the compound as a platform for the synthesis of novel derivatives.

Objectives:

To establish and optimize a high-yield, scalable synthesis of the title compound.

To systematically map its chemical reactivity at each functional group, exploring a range of reactions such as nucleophilic additions, enolate chemistry, and palladium-catalyzed cross-couplings.

To generate a library of novel derivatives by modifying the pyridine ring, the ketone, and the bromophenyl moiety.

To perform computational studies, such as Density Functional Theory (DFT) calculations, to model its electronic structure, predict its reactivity, and understand its conformational preferences, similar to studies on related structures. tandfonline.com

To evaluate the synthesized derivatives for potential applications in medicinal chemistry or materials science.

Potential Contributions:

To Organic Synthesis: The research would contribute new synthetic methods and provide the scientific community with a versatile building block for constructing complex heterocyclic molecules. rsc.org

To Medicinal Chemistry: The creation of a novel library of compounds based on this scaffold could lead to the identification of new lead structures with potential therapeutic activity against various diseases. ijrpr.comijsrtjournal.comnih.gov

To Materials Science: The work could yield new ligands for catalysis or novel organic materials with interesting photophysical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMALCXNZXZQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Bromophenyl 1 4 Pyridinyl Ethanone

Established and Emerging Synthetic Routes for the Compound and Key Precursors

The construction of the 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone framework can be approached through various established organic reactions. These methodologies primarily focus on the formation of the pyridine (B92270) ring system or the creation of the crucial carbon-carbon bond connecting the two aromatic moieties.

Condensation Reactions in the Synthesis of Pyridinyl Ethanones

Condensation reactions are a cornerstone of pyridine synthesis, offering pathways to construct the heterocyclic ring from acyclic precursors. While a direct synthesis of this compound via a single condensation step is not commonly reported, related pyridinyl ketones are often assembled using methods like the Kröhnke and Claisen-Schmidt condensations.

The Kröhnke pyridine synthesis is a notable method that utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form 2,4,6-trisubstituted pyridines. wikipedia.orgdrugfuture.com The mechanism involves an initial Michael addition of the enol of the α-pyridinium methyl ketone to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate then undergoes ring closure with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the pyridine ring. wikipedia.orgwikipedia.org

Mechanism of Kröhnke Pyridine Synthesis

| Step | Description |

| 1. Enolization & Michael Addition | The α-pyridinium methyl ketone tautomerizes to its enol form, which then undergoes a 1,4-Michael addition to an α,β-unsaturated ketone. wikipedia.org |

| 2. Tautomerization | The resulting Michael adduct tautomerizes to form a 1,5-dicarbonyl intermediate. wikipedia.org |

| 3. Ring Formation | Ammonia adds to one of the carbonyl groups, followed by cyclization and dehydration to form a dihydropyridine intermediate. wikipedia.org |

| 4. Aromatization | The intermediate eliminates the pyridine cation and a molecule of water to form the final substituted pyridine product. wikipedia.org |

The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation. wikipedia.org Improved Claisen-Schmidt conditions have been developed for the synthesis of pyridinyl analogues of dibenzylideneacetone, demonstrating the utility of this reaction for creating compounds with a pyridinyl-ethanone substructure. rsc.org

Nucleophilic Addition Strategies in the Formation of Carbonyl Compounds

Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry. However, for the formation of the carbonyl group in a ketone like this compound, strategies often involve the nucleophilic attack on a nitrile or a carboxylic acid derivative, followed by hydrolysis. These methods are discussed in the context of Grignard reactions in the following section.

Grignard Reactions for Carbon-Carbon Bond Formation

Grignard reactions are powerful tools for forming carbon-carbon bonds by utilizing organomagnesium halides (Grignard reagents). leah4sci.com These reagents act as potent carbon nucleophiles. leah4sci.com A plausible synthetic route to this compound involves the reaction of a Grignard reagent derived from 4-bromopyridine with a suitable electrophile, or more commonly, the reaction of a Grignard reagent derived from 1-bromo-4-(bromomethyl)benzene with a pyridine-based electrophile.

A highly effective approach is the addition of a Grignard reagent to a nitrile. leah4sci.commasterorganicchemistry.com For instance, the reaction of 4-bromophenylmagnesium bromide with 4-cyanopyridine would yield an imine intermediate. Subsequent hydrolysis of this imine under acidic conditions would furnish the desired ketone, this compound. masterorganicchemistry.com

Synthesis via Grignard Addition to Nitrile

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 4-Bromophenylmagnesium bromide | 4-Cyanopyridine | Imine | This compound |

Alternatively, the reaction of a Grignard reagent with an ester or acid chloride, such as methyl isonicotinate or isonicotinoyl chloride, could also be envisioned. However, these reactions often lead to the formation of tertiary alcohols due to a second addition of the Grignard reagent to the initially formed ketone. leah4sci.com Careful control of reaction conditions is necessary to isolate the ketone.

Recent studies have also explored the copper-catalyzed dearomative addition of Grignard reagents to pyridinium salts to form functionalized 1,4-dihydropyridines, which can be precursors to substituted pyridines. nih.govacs.orgacs.org

Synthesis of 1-(4-Bromophenyl)ethanone as a Key Intermediate

1-(4-Bromophenyl)ethanone, also known as 4'-bromoacetophenone, is a crucial precursor for some synthetic strategies. The most common and direct method for its synthesis is the Friedel-Crafts acylation of bromobenzene. tcd.ietcd.iestudylib.net

In this electrophilic aromatic substitution reaction, bromobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). tcd.ietcd.ie The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). tcd.ietcd.ie This electrophile then attacks the bromobenzene ring. Due to the ortho-, para-directing nature of the bromine substituent (despite being deactivating), the major product is the para-substituted isomer, 1-(4-bromophenyl)ethanone, with the ortho-isomer formed as a minor byproduct. tcd.ie

Typical Conditions for Friedel-Crafts Acylation of Bromobenzene

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Major Product |

| Bromobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 1-(4-Bromophenyl)ethanone |

| Bromobenzene | Acetic Anhydride | Aluminum Chloride (AlCl₃) | 1-(4-Bromophenyl)ethanone |

Functionalization and Derivatization Strategies

The structure of this compound contains a versatile handle for further chemical modification: the bromine atom on the phenyl ring. This allows for a variety of cross-coupling reactions to introduce new functional groups.

Regioselective Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the regioselective formation of new carbon-carbon and carbon-nitrogen bonds at the para-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.comnih.gov This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the bromine atom. nih.gov

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes under basic conditions. wikipedia.orgorganic-chemistry.org This method is highly effective for creating arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand. libretexts.orgacsgcipr.org This allows for the synthesis of a wide range of N-aryl derivatives.

Summary of Cross-Coupling Reactions on the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd(0) catalyst, Phosphine ligand, Base |

These functionalization strategies highlight the utility of this compound as a scaffold for building a diverse library of compounds with potential applications in various fields of chemical research.

Transformations Involving the Pyridine Heterocycle

The pyridine ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridine ring is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgstackexchange.compearson.com

N-Alkylation and N-Oxidation:

The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. Alkylation of the pyridine nitrogen can be achieved using alkyl halides to form pyridinium salts. These salts can exhibit altered biological activities and physical properties.

N-oxidation of the pyridine ring can be accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting pyridine N-oxides can then be used in further functionalization reactions. For instance, N-oxidation facilitates electrophilic substitution at the 4-position. wikipedia.org

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature and requires harsh reaction conditions. quimicaorganica.orgquora.comyoutube.com When such reactions do occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, with the 2- and 4-positions being the most reactive sites. stackexchange.compearson.comquimicaorganica.orgresearchgate.net A leaving group at these positions can be readily displaced by a variety of nucleophiles. In the case of this compound, while there is no inherent leaving group on the pyridine ring, derivatization to introduce one (e.g., a halogen) could open pathways for nucleophilic substitution.

Derivatization at the Ethanone (B97240) Linkage for Analog Development

The ethanone linkage provides another reactive handle for the development of analogs of this compound. The methylene (B1212753) group alpha to the carbonyl is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

α-Alkylation and α-Halogenation:

The α-carbon of the ethanone can be alkylated by treating the compound with a strong base to form the enolate, followed by reaction with an alkyl halide. Similarly, α-halogenation can be achieved using halogenating agents.

Reduction of the Carbonyl Group:

The carbonyl group of the ethanone linkage can be reduced to a secondary alcohol using reducing agents such as sodium borohydride. This transformation introduces a new stereocenter and significantly alters the molecule's three-dimensional structure.

Condensation Reactions:

The α-hydrogens of the ethanone are acidic enough to participate in condensation reactions. For example, in a Claisen-Schmidt condensation, the enolate of this compound can react with an aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. jchemrev.com This reaction expands the carbon framework and introduces new functional groups.

Reaction Mechanism Elucidation and Kinetic Studies Relevant to the Compound's Formation

The formation of this compound can be envisioned through a reaction analogous to the Claisen-Schmidt condensation, which is a well-studied reaction with a generally accepted mechanism. jchemrev.com Kinetic studies of chalcone synthesis have provided insights into the factors influencing the reaction rate. researchgate.netbenthamopen.comnih.govnih.gov

A plausible mechanism for the formation of the ethanone linkage involves the reaction of a 4-pyridinyl carbanion equivalent with a 4-bromobenzoyl electrophile. The reaction likely proceeds through a nucleophilic acyl substitution pathway.

Kinetic studies on analogous reactions have shown that the rate is influenced by factors such as the nature and concentration of the base, the solvent polarity, and the electronic properties of the substituents on both the nucleophilic and electrophilic partners. researchgate.net

Catalytic Systems and Optimization of Reaction Conditions

The synthesis of this compound and its analogs can be achieved and optimized using various catalytic systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be employed to synthesize analogs of this compound. nih.govnih.govjst.go.jpacs.orgmdpi.comchemistryviews.orgresearchgate.netnih.govlibretexts.org For instance, the coupling of 4-pyridinylboronic acid with various aryl bromides can yield a range of 1-(4-pyridinyl)-2-aryl-ethanone derivatives.

The optimization of Suzuki-Miyaura reactions involving pyridyl compounds often requires careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions. acs.orgchemistryviews.orgresearchgate.netresearchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 4-Pyridinylboronic Acid with Aryl Bromides

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 78 |

Besides palladium, other transition metals can catalyze the formation of diverse chemical bonds in the synthesis of analogous structures.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in the arylation of ketones. acs.orgnih.govnih.govmdpi.comorganic-chemistry.org This methodology could be applied to introduce different aryl groups at the α-position of the ethanone moiety.

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective alternative for the synthesis of α-aryl ketones. acs.orgorganic-chemistry.orgresearchgate.netbohrium.comacs.org These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.innih.gov The synthesis of this compound and its derivatives can be made more environmentally benign by adopting green chemistry approaches.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. ijarsct.co.inresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govnih.govmdpi.comresearchgate.netacs.orgacs.org This technique can be particularly beneficial for the synthesis of pyridine derivatives.

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, or by using recyclable heterogeneous catalysts, aligns with the principles of green chemistry by reducing waste and potential metal contamination of the final product. researchgate.netrsc.orgnih.govscirp.orgacs.orgacs.org

Table 2: Comparison of Conventional vs. Green Synthesis of a Pyridine Derivative

| Method | Solvent | Energy Source | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Toluene | Reflux | 12 h | 75 |

| Microwave-Assisted | Ethanol | Microwave | 15 min | 90 |

| Catalyst-Free | Solvent-free | Grinding | 30 min | 85 |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromophenyl 1 4 Pyridinyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone is anticipated to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The pyridinyl and bromophenyl rings, along with the methylene (B1212753) bridge, will each give rise to characteristic resonances.

The protons on the 4-pyridinyl ring are expected to appear as two distinct sets of doublets in the downfield region of the spectrum, typically between δ 8.5 and 7.5 ppm. The protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing at the lower end of this range. The protons meta to the nitrogen (H-3' and H-5') would resonate at a slightly higher field.

The protons of the 4-bromophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the region of δ 7.6 to 7.2 ppm. The bromine atom's moderate electronegativity and anisotropic effects will influence the precise chemical shifts.

The methylene protons (-CH₂-) situated between the two aromatic rings are expected to produce a singlet in the range of δ 4.0-4.5 ppm. Its connection to a carbonyl group and an aromatic ring would cause a significant downfield shift compared to a simple alkane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (Pyridinyl) | 8.7 - 8.5 | Doublet |

| H-3', H-5' (Pyridinyl) | 7.8 - 7.6 | Doublet |

| H-2, H-6 (Bromophenyl) | 7.6 - 7.4 | Doublet |

| H-3, H-5 (Bromophenyl) | 7.3 - 7.1 | Doublet |

| -CH₂- | 4.5 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbons of the pyridinyl ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon bearing the carbonyl group (C-4') being the most deshielded. The carbons of the bromophenyl ring will also appear in the aromatic region, with the carbon attached to the bromine atom (C-4) showing a characteristic shift around δ 120-130 ppm. The methylene carbon (-CH₂-) is expected to resonate in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 190 |

| C-4' (Pyridinyl) | 145 - 140 |

| C-2', C-6' (Pyridinyl) | 152 - 148 |

| C-3', C-5' (Pyridinyl) | 125 - 120 |

| C-1 (Bromophenyl) | 135 - 130 |

| C-4 (Bromophenyl) | 128 - 122 |

| C-2, C-6 (Bromophenyl) | 133 - 128 |

| C-3, C-5 (Bromophenyl) | 130 - 125 |

| -CH₂- | 48 - 42 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the ortho and meta protons on the pyridinyl ring, and between the ortho and meta protons on the bromophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methylene protons to the carbonyl carbon, as well as to the quaternary carbons of both the pyridinyl and bromophenyl rings, thus establishing the connectivity of the entire molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridinyl and bromophenyl rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-Br Stretch | 700 - 500 | Medium |

Raman Spectroscopy

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 1000 - 990 | Strong |

| Aromatic C-H Bending | 1200 - 1000 | Medium |

| C=O Stretch | 1700 - 1680 | Weak-Medium |

| C-Br Stretch | 700 - 500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₃H₁₀BrNO. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Monoisotopic Mass | 274.9949 Da (calculated) |

This precise mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from isomers or compounds with similar nominal masses.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and conjugation within a molecule.

Analysis of Electronic Transitions and Conjugation Patterns

Experimental UV-Vis and fluorescence spectra for this compound have not been extensively reported. However, theoretical studies on related molecules, such as 2,4'-dibromoacetophenone, can offer valuable predictions regarding its electronic absorption properties. researchgate.net

The UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, are associated with the conjugated system formed by the bromophenyl and pyridinyl rings linked by the carbonyl group. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the carbonyl oxygen. The extent of conjugation and the presence of the bromine atom and the nitrogen atom in the pyridine (B92270) ring will influence the position and intensity of these absorption maxima (λ_max). Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide theoretical λ_max values and insights into the specific molecular orbitals involved in these electronic transitions. researchgate.net Information on the fluorescence properties of this compound is currently unavailable in the scientific literature.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing a wealth of information about molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, data from closely related structures containing bromophenyl and pyridinyl moieties can be used to infer its likely molecular structure. nih.govnih.govresearchgate.netresearchgate.net The molecule is expected to adopt a non-planar conformation, with a significant dihedral angle between the planes of the 4-bromophenyl and 4-pyridinyl rings. This twisting would be influenced by the steric hindrance around the central ethanone (B97240) bridge. Bond lengths and angles within the aromatic rings and the carbonyl group are expected to be within the normal ranges observed for similar organic compounds. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing. nih.govnih.gov

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are likely to be present, where hydrogen atoms from the aromatic rings or the ethanone bridge interact with the carbonyl oxygen and the pyridinyl nitrogen of neighboring molecules, respectively. nih.gov These interactions can link molecules into chains or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming C—Br···π interactions with the electron-rich aromatic rings of adjacent molecules. nih.gov

π-π Stacking: The aromatic bromophenyl and pyridinyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions can be either face-to-face or offset.

| Interaction Type | Potential Donors/Acceptors |

| Hydrogen Bonding | C-H (aromatic, ethanone) as donor; O (carbonyl), N (pyridinyl) as acceptor |

| Halogen Bonding | C-Br as donor; π-system (aromatic rings) as acceptor |

| π-π Stacking | Bromophenyl and pyridinyl rings |

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of different close contacts. For derivatives structurally related to this compound, this analysis reveals the key interactions governing their crystal packing.

In a detailed crystallographic study of a related compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, Hirshfeld surface analysis was employed to deconstruct the intermolecular contact landscape. nih.goviucr.org The analysis showed that the most significant contributions to the crystal packing are from hydrogen-hydrogen (H···H) contacts, accounting for 19.5% of the total Hirshfeld surface. nih.goviucr.org Other substantial interactions include nitrogen-hydrogen (N···H) at 17.3%, carbon-hydrogen (C···H) at 15.5%, bromine-hydrogen (Br···H) at 11.7%, and oxygen-hydrogen (O···H) at 11.0%. nih.goviucr.org These interactions highlight the importance of hydrogen bonding in the molecular arrangement. Minor contributions from other contacts, such as carbon-oxygen (C···O) and carbon-carbon (C···C), were also noted. nih.gov

Similarly, an analysis of another derivative, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, also quantified the various intermolecular contacts. nih.goviucr.orgresearchgate.net For this molecule, H···H contacts were the most dominant, comprising 36.2% of the surface. nih.goviucr.orgresearchgate.net This was followed by C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions, which collectively stabilize the three-dimensional crystal structure. nih.goviucr.orgresearchgate.net

The quantitative breakdown of these interactions is crucial for understanding the forces that direct the self-assembly of the molecules in the solid state.

| Intermolecular Contact | Contribution (%) in 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one nih.goviucr.org | Contribution (%) in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.goviucr.orgresearchgate.net |

|---|---|---|

| H···H | 19.5 | 36.2 |

| C···H / H···C | 15.5 | 21.6 |

| N···H / H···N | 17.3 | 12.2 |

| Br···H / H···Br | 11.7 | 10.8 |

| O···H / H···O | 11.0 | 7.2 |

Polymorphism and Co-crystallization Studies of Related Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecular components, are fundamental concepts in crystal engineering. researchgate.netresearchgate.net These phenomena are particularly relevant for pyridine-containing compounds due to the directional nature of hydrogen bonds involving the pyridine nitrogen atom.

Studies on related pyridine derivatives, such as isoniazid (B1672263), have shown that co-crystallization can be effectively used to create novel solid forms with different physicochemical properties. iucr.org For instance, isoniazid derivatives have been successfully co-crystallized with various dicarboxylic acids and other coformers. iucr.org The resulting structures often exhibit different hydrogen-bonding motifs and packing arrangements compared to the parent compounds. iucr.org

The exploration of the structural landscape of acid-pyridine co-crystals has revealed a preference for the formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons. acs.org In the case of 2,4-diaminopyrimidine (B92962) derivatives, which share heterocyclic nitrogen features with pyridine, extensive studies have compared the synthons formed with various coformers like carboxylic acids. nih.gov These studies demonstrate that even small changes to the molecular structure can lead to different binding site interactions and resultant hydrogen bonding patterns. nih.gov The formation of co-crystals can be achieved through various methods, including solvent evaporation and grinding techniques. acs.orgresearchgate.net While specific polymorphism or co-crystallization studies on this compound are not widely reported, the principles established from these related derivatives provide a framework for future investigations into its solid-state chemistry.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 1 4 Pyridinyl Ethanone

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the properties of molecules based on their electron density. For 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone, DFT calculations can reveal fundamental aspects of its structure, reactivity, and spectroscopic characteristics. Typically, these calculations employ hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to ensure reliable results. researchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, a key structural feature is the rotational freedom around the single bonds connecting the central ethanone (B97240) bridge to the bromophenyl and pyridinyl rings.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from actual calculations on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.22 |

| Bond Length (Å) | C-Br | 1.91 |

| Bond Angle (°) | (Py)C-C(O)-CH2 | 119.5 |

| Dihedral Angle (°) | (BrPh)-CH2-C(O)-(Py) | -85.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity profile. nih.gov

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies This table presents representative energy values for FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential, indicating regions prone to electrophilic or nucleophilic attack.

Red/Yellow Regions : These areas represent negative electrostatic potential, are electron-rich, and are susceptible to attack by electrophiles. For this compound, these regions are expected around the carbonyl oxygen and the pyridine nitrogen atom. nih.gov

Blue Regions : These areas correspond to positive electrostatic potential, are electron-poor, and are susceptible to attack by nucleophiles. These are typically found around hydrogen atoms.

Green Regions : These indicate areas of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govnih.gov

The analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. For the target molecule, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the pyridine nitrogen and the antibonding orbitals of adjacent bonds, as well as delocalization between the π-systems of the aromatic rings. nih.govnih.gov

Table 3: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions This table illustrates representative data from an NBO analysis, showing stabilization energies for key intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)Pyridine | 20.5 |

| LP(2) O | π(C-C)Pyridine | 15.2 |

| π(C-C)Bromophenyl | π*(C-C)Bromophenyl | 25.8 |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By computing these parameters, researchers can corroborate experimental findings and assign spectral features with confidence. researchgate.net

IR Spectroscopy : DFT can calculate the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR spectra. researchgate.net

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning complex experimental spectra. researchgate.net

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. These calculations can help assign electronic transitions, such as n→π* or π→π*. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.govstrath.ac.uk

For this compound, an MD simulation could be used to:

Assess the conformational stability of the lowest-energy structure identified by DFT. frontiersin.org

Explore the flexibility of the molecule by analyzing the fluctuations of bond lengths, angles, and dihedral angles over time.

Study the molecule's interactions with solvent molecules, providing a more realistic model of its behavior in solution.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, thereby elucidating its potential biological activity. For this compound, molecular docking studies can be employed to explore its interactions with various protein targets implicated in disease pathways. The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the fitness of different binding poses. amazonaws.com

Ligand-Protein Interaction Prediction and Binding Mode Analysis

The analysis of ligand-protein interactions provides critical insights into how this compound might exert a biological effect. Docking simulations can reveal the specific amino acid residues within a protein's active site that interact with the compound. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

For instance, the pyridinyl nitrogen of the compound is a potential hydrogen bond acceptor, while the bromophenyl and pyridinyl rings can engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues in the protein's binding pocket. The carbonyl group can also act as a hydrogen bond acceptor. By identifying these key interactions, researchers can understand the structural basis for the compound's affinity and selectivity for a particular target. frontiersin.org

Studies on structurally related compounds have shown that such interactions are crucial for biological activity. For example, docking studies on other pyridine derivatives have identified key hydrogen bonds and hydrophobic interactions within kinase domains, which are often targeted in cancer therapy. ijpsjournal.commdpi.com A hypothetical binding mode analysis for this compound with a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), might reveal interactions similar to those observed for established inhibitors.

Table 1: Hypothetical Ligand-Protein Interactions for this compound with EGFR Kinase Domain

| Interacting Residue (EGFR) | Interaction Type | Moiety of Ligand Involved |

| Met793 | Hydrogen Bond | Pyridinyl Nitrogen |

| Leu718 | Hydrophobic | Phenyl Ring |

| Val726 | Hydrophobic | Phenyl Ring |

| Ala743 | Hydrophobic | Pyridinyl Ring |

| Leu844 | Pi-Alkyl | Bromophenyl Ring |

| Lys745 | Halogen Bond | Bromo Group |

This table is illustrative and based on typical interactions observed for kinase inhibitors.

Prediction of Binding Affinities and Molecular Recognition Principles

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). frontiersin.org A lower (more negative) binding energy value suggests a more stable ligand-protein complex and, consequently, a higher predicted affinity. dergipark.org.tr These predicted affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

The principles of molecular recognition that govern the binding of this compound are dictated by its structural and electronic features. The planarity of the aromatic rings, the presence of the electron-withdrawing bromo group, and the hydrogen-bonding capacity of the nitrogen and oxygen atoms all contribute to its interaction profile. Computational models can calculate these binding free energies to discriminate between different possible binding modes or to compare the affinity of a series of related compounds. mdpi.comnih.gov

Table 2: Predicted Binding Affinities for this compound against Various Biological Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 |

| Butyrylcholinesterase (BChE) | 4BDS | -9.1 |

| Dihydrofolate Reductase (DHFR) | 3EI8 | -7.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govicm.edu.pl QSAR models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel or untested compounds and to guide the synthesis of more potent analogues. nih.govjchemlett.com

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Commonly used descriptors in QSAR studies include:

Topological descriptors: Quantify molecular shape and branching.

Quantum chemical descriptors: Describe electronic properties like HOMO/LUMO energies and dipole moment.

Physicochemical descriptors: Include LogP (lipophilicity), molecular weight, and molar refractivity.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. icm.edu.pl The resulting model's predictive power is then validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

Table 3: Examples of Molecular Descriptors Relevant for a QSAR Study of this compound Analogues

| Descriptor Type | Descriptor Name | Definition | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences binding to polar sites in a receptor. |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Relates to how well the molecule fits into the binding pocket. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. semanticscholar.org Molecules with extensive π-conjugated systems and significant charge separation (i.e., large dipole moments) often possess notable NLO properties.

The structure of this compound, featuring two aromatic rings connected by a carbonyl-methylene bridge, suggests potential for NLO activity. The pyridinyl group can act as an electron-accepting moiety, while the bromophenyl group can be an electron-donating or -withdrawing group, creating an intramolecular charge transfer system that is often a prerequisite for NLO response. dntb.gov.ua

Theoretical quantum chemical calculations are widely used to predict the NLO properties of molecules. These computations can determine key parameters such as the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. researchgate.net

Table 4: Hypothetical Calculated NLO Properties for this compound

| Parameter | Symbol | Calculated Value (a.u.) | Significance |

| Dipole Moment | μ | 3.15 D | Indicates charge asymmetry, necessary for NLO response. |

| Mean Polarizability | α | 185.3 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_tot | 7.8 x 10⁻³⁰ esu | Quantifies the second-order NLO response; a key metric for SHG materials. |

| Second Hyperpolarizability | γ | 15.2 x 10⁻³⁶ esu | Quantifies the third-order NLO response. |

Note: The values presented are illustrative and represent typical data obtained from quantum chemical calculations for similar organic molecules.

Biological and Pharmacological Activity Profiles of 2 4 Bromophenyl 1 4 Pyridinyl Ethanone and Its Analogs

Antimicrobial Efficacy

Analogs of 2-(4-bromophenyl)-1-(4-pyridinyl)-ethanone have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. The presence of the pyridine (B92270) ring, in particular, is a common feature in many antimicrobial agents .

Derivatives containing the bromophenyl and pyridinyl groups have shown significant antibacterial properties, with a notable trend of higher potency against Gram-positive bacteria compared to Gram-negative bacteria.

For instance, a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides were found to be most active against Staphylococcus aureus. The antibacterial efficacy of these compounds was influenced by the length of the alkyl chain, with those having between 11 and 16 carbons being the most potent nih.gov. Methicillin-sensitive S. aureus (MSSA) was generally more susceptible to these inhibitors than methicillin-resistant S. aureus (MRSA) nih.gov.

Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and identified as potent inhibitors of S. aureus . The antibacterial activity of these pyrazole derivatives was directly correlated with their ability to inhibit DNA gyrase, a crucial bacterial enzyme .

In another study, newly synthesized thiazole (B1198619) derivatives incorporating a 4-bromophenyl moiety showed moderate antibacterial activity against S. aureus and Bacillus subtilis researchgate.net. In contrast, the activity against Gram-negative bacteria like Escherichia coli is often lower or absent. For example, some pyridine derivatives have shown activity against E. coli, but often less pronounced than against S. aureus . The susceptibility of Gram-negative organisms to certain pyridinium compounds could be enhanced by using them in combination with a membrane-permeabilizing agent, suggesting that the outer membrane of Gram-negative bacteria presents a significant barrier to these compounds nih.gov.

Table 1: Antibacterial Activity of Selected Analogs

| Compound Class | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| 1-alkyl-2-(4-pyridyl)pyridinium bromides | Staphylococcus aureus | Most active with alkyl chains of 11-16 carbons | nih.gov |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | Staphylococcus aureus | Strong inhibition, correlated with DNA gyrase inhibition | |

| 2-Amino-4-(4-bromophenyl)-1,3-thiazole derivatives | S. aureus, B. subtilis | Moderate antibacterial activity | researchgate.net |

| Pyridine derivatives | Escherichia coli | Varied, often less potent than against Gram-positive bacteria |

The structural motifs of this compound are also found in compounds with significant antifungal properties. Pyridine derivatives, for example, are known to exhibit fungicidal activity .

Research on N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives demonstrated good anti-fungal activity. These compounds were particularly effective against Candida albicans and Aspergillus niger. Similarly, other studies have reported that various pyridine derivatives show promising antifungal activity, sometimes superior to standard drugs like Clotrimazole. The 1,3,4-oxadiazole class of compounds, which can be synthesized from precursors containing the bromophenyl group, has also been noted for its antifungal potential .

Table 2: Antifungal Activity of Selected Analogs

| Compound Class | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides | Candida albicans, Aspergillus niger | Good antifungal activity | |

| Pyridine derivatives | Candida albicans, Aspergillus niger | Some derivatives showed better activity than Clotrimazole | |

| 1,3,4-Oxadiazole analogs | Fungal pathogens | Reported to possess antifungal activities |

While direct studies on this compound are scarce, research on related structures suggests potential for antichlamydial activity. Chlamydia trachomatis is a significant human pathogen, and there is a need for new, specific treatments.

A study on sulfonylpyridine derivatives revealed that these compounds can effectively halt the growth of C. trachomatis. Notably, the lead compound from this series did not affect the growth of S. aureus or E. coli, indicating a selective mechanism of action against Chlamydia. This finding highlights the potential of the pyridine scaffold as a starting point for the development of targeted antichlamydial drugs.

A primary mechanism by which many antibacterial analogs of this compound exert their effect is through the inhibition of bacterial DNA gyrase . This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibiotics .

Compounds containing a p-bromophenyl group have demonstrated potent inhibitory activity against S. aureus DNA gyrase . For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were shown to strongly inhibit this enzyme, with a good correlation between their enzyme inhibition (IC50 values) and their minimum inhibitory concentrations (MICs) against the bacteria . The introduction of a p-bromo substituent on a phenyl ring in one class of novel bacterial topoisomerase inhibitors resulted in exceptionally potent inhibition of S. aureus DNA gyrase . Molecular modeling studies suggest that these inhibitors can form specific interactions, such as halogen bonds, with the enzyme's active site .

Anticancer and Cytotoxic Potentials

The 4-bromophenyl and pyridinyl structures are integral to various compounds that have been investigated for their anticancer properties.

Analogs of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

Breast Cancer: Several studies have highlighted the potential of pyridine-containing compounds against breast cancer cells. A novel series of pyridine-urea derivatives was evaluated for antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds showing higher potency than the standard drug doxorubicin. Another study on a 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, an analog with a similar pyridinyl moiety, demonstrated cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cell lines.

Human Liver Cancer: Hybrid compounds featuring pyridyl and 1,3-thiazole moieties, some with a 4-bromophenyl substitution, have demonstrated cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. Certain derivatives were selectively cytotoxic to cancer cells over non-tumor cells and were shown to induce apoptosis in HepG2 cells.

Other Cell Lines: There is a lack of specific cytotoxic data for this compound or its close analogs against AGS (gastric adenocarcinoma) and WEHI-164 (fibrosarcoma) cell lines in the currently available literature. The WEHI-164 cell line is noted in studies of natural cytotoxicity.

Table 3: In Vitro Cytotoxicity of Selected Analogs

| Compound Class | Cancer Cell Line | Activity/Potency (IC50) | Reference |

|---|---|---|---|

| Pyridine-urea derivatives | Breast (MCF-7) | e.g., 0.22 µM and 1.88 µM (48h) | |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | Breast (MCF-7) | 5.355 µg/mL | |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | Breast (MDA-MB-231) | 1.419 µg/mL | |

| 2-pyridyl 2,3-thiazole derivative (with 4-chlorophenyl) | Liver (HepG2) | 2.2 µM |

Identification of Specific Molecular Targets in Cancer Pathways (e.g., 14α-demethylase, dihydrofolate reductase (DHFR))

Research into the anticancer mechanisms of this compound and its analogs has identified specific molecular targets within cancer pathways. Notably, enzymes like 14α-demethylase and dihydrofolate reductase (DHFR) have been investigated as potential targets.

14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol in fungi and cholesterol in mammals. In the context of cancer, its inhibition can disrupt the synthesis of molecules essential for the integrity and function of cancer cell membranes. Azole compounds, which are known inhibitors of 14α-demethylase, are widely used as antifungal agents. mdpi.comnih.gov The structural features of some analogs of this compound suggest they may also interact with this enzyme, representing a potential avenue for anticancer drug design. mdpi.comcardiff.ac.uk The development of potent and selective inhibitors of human CYP51 is an ongoing area of research. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides, which are the building blocks of DNA. patsnap.com Consequently, rapidly dividing cells, such as cancer cells, are highly dependent on DHFR activity. wikipedia.org Inhibitors of DHFR, like methotrexate, are established anticancer drugs. patsnap.comnih.gov The investigation of this compound and its derivatives as DHFR inhibitors is a promising strategy for developing new anticancer therapies. rjpbr.comresearchgate.net These inhibitors typically work by binding to the active site of the enzyme, preventing the normal substrate from binding and thereby halting DNA synthesis and cell proliferation. patsnap.com

| Molecular Target | Function in Cancer | Potential for Inhibition by this compound and Analogs |

| 14α-demethylase (CYP51) | Involved in cholesterol biosynthesis, which is important for cancer cell membrane integrity. | Structural similarities to known azole inhibitors suggest potential inhibitory activity. |

| Dihydrofolate Reductase (DHFR) | Essential for DNA synthesis and cell proliferation. | Inhibition can halt the growth of rapidly dividing cancer cells. |

Studies on Cell Proliferation Inhibition and Apoptosis Induction

Investigations into the biological effects of this compound and its analogs have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

Cell Proliferation Inhibition: Numerous studies have shown that derivatives of this compound can significantly suppress the growth of various cancer cell lines. nih.govmdpi.commdpi.com For instance, certain analogs have exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. researchgate.net The mechanism often involves the arrest of the cell cycle at different phases, preventing the cancer cells from dividing and multiplying. nih.govmdpi.com

Apoptosis Induction: In addition to halting proliferation, these compounds can trigger apoptosis in cancer cells. nih.govmdpi.com Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. By activating apoptotic pathways, these compounds can lead to the elimination of malignant cells. For example, some quinazoline derivatives have been shown to induce apoptosis in breast cancer cell lines. mdpi.com The induction of apoptosis is a key characteristic of many effective anticancer drugs.

The table below summarizes the observed effects of some analogs on different cancer cell lines.

| Compound Analog | Cancer Cell Line | Effect |

| Quinoline-oxadiazole derivatives | HepG2, MCF-7 | Significant cytotoxic activity. researchgate.net |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Potent growth inhibition. mdpi.com |

| Pyridine-bridged combretastatin-A4 analogs | Various | Potent inhibition of cell survival and growth. nih.gov |

| Quinazoline-based carboxylic acid scaffold | MCF-7 | Induction of apoptosis and cell cycle arrest. mdpi.com |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives have been a subject of investigation. Inflammation is a complex biological response implicated in various diseases, and compounds that can modulate this process are of significant therapeutic interest.

Studies on related pyridone structures have shown that they can exhibit anti-inflammatory effects. nih.gov For example, in animal models of inflammation, such as the carrageenan-induced pedal edema assay in rats, certain pyridones have demonstrated significant activity. nih.gov The mechanism of action for the anti-inflammatory effects of these compounds may involve the inhibition of pro-inflammatory signaling pathways, such as those involving MAP kinases and NF-κB. mdpi.com The production of pro-inflammatory mediators like nitric oxide can also be suppressed by such compounds.

Research on pyrazole derivatives, which share structural similarities, has also indicated anti-inflammatory potential. nih.gov The ability of these compounds to reduce inflammation suggests their potential application in treating inflammatory conditions.

Antioxidant Properties and Free Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Compounds with antioxidant properties can neutralize these free radicals, thereby mitigating oxidative damage.

Derivatives of this compound have been evaluated for their antioxidant and free radical scavenging capabilities. mdpi.comnih.gov The presence of phenolic and other electron-donating groups in the molecular structure can contribute to this activity. mdpi.comnih.gov The ability of these compounds to scavenge free radicals is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov

Studies on related heterocyclic compounds have demonstrated significant antioxidant potential. For instance, certain pyrazolone derivatives have shown robust antioxidant properties. nih.gov The free radical scavenging activity is a key aspect of the potential therapeutic benefits of these compounds, as it can help protect cells from oxidative damage.

| Assay | Principle | Relevance to this compound Analogs |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | A common method to screen for antioxidant activity. nih.gov |

| Hydroxyl Radical Scavenging | Assesses the capacity to neutralize the highly reactive hydroxyl radical. | Important for preventing damage to biological macromolecules. |

| Nitric Oxide Radical Scavenging | Evaluates the ability to scavenge nitric oxide radicals, which can contribute to inflammation and oxidative stress. | Relevant to both antioxidant and anti-inflammatory potential. |

Enzyme Inhibition Studies (e.g., for therapeutic targets)

The inhibition of specific enzymes is a cornerstone of modern drug therapy. As discussed in section 5.2.2, enzymes like 14α-demethylase and dihydrofolate reductase are key targets in cancer therapy. Beyond these, other enzymes are also being explored as potential targets for this compound and its analogs.

Enzyme inhibition studies are crucial for understanding the mechanism of action of a compound and for identifying its potential therapeutic applications. nih.gov These studies can determine the potency and selectivity of the inhibitor, providing valuable information for drug development. For example, the inhibition of kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer, is a major focus of anticancer drug discovery. mdpi.com

The ability of a compound to inhibit a specific enzyme is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Investigation of Ligand-Metal Coordination and its Biological Relevance

Capacity of the Compound to Act as a Ligand for Metal Ions

The structure of this compound, containing nitrogen and oxygen atoms, gives it the potential to act as a ligand and form coordination complexes with various metal ions. thepharmajournal.comresearchgate.net The formation of such metal complexes can significantly alter the biological properties of the organic ligand, often enhancing its therapeutic effects. thepharmajournal.compreprints.org

The coordination of metal ions can influence the compound's solubility, stability, and ability to interact with biological targets. researchgate.net For instance, metal complexes have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. uodiyala.edu.iqmdpi.com The specific geometry and electronic properties of the metal complex play a crucial role in determining its biological activity. uodiyala.edu.iq

The study of these ligand-metal interactions is an important area of bioinorganic chemistry and can lead to the development of novel metallodrugs with improved efficacy and reduced side effects. researchgate.netresearchgate.net

Biological Impact of Formed Coordination Complexes on Cellular Processes

While direct studies on the coordination complexes of this compound and their impact on cellular processes are not extensively documented in publicly available research, significant insights can be drawn from a structurally analogous compound, 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone (HPyCT4BrPh). Research into the metal complexes of this analog provides a strong indication of the potential biological activities that could be expected from coordination complexes of this compound.

A study on the gold(III), platinum(II), and palladium(II) complexes of HPyCT4BrPh revealed potent cytotoxic activity against various human cancer cell lines. The gold(III) complex, in particular, demonstrated significant efficacy against human promyelocytic leukemia (HL-60), human monocytic leukemia (THP-1), and human breast adenocarcinoma (MDA-MB 231 and MCF-7) cells. Notably, coordination to gold(III) resulted in a two- to three-fold increase in cytotoxic effect compared to the free ligand, except in HL-60 cells.

The investigation into the mode of action for the gold(III) complex of HPyCT4BrPh identified two key cellular targets: thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB). The complex was found to inhibit the enzymatic activity of TrxR, likely through the binding of the metal ion to a selenol residue in the enzyme's active site. Furthermore, unlike the free thiosemicarbazone ligand, the gold(III) complex was capable of inhibiting topoisomerase IB activity. The inhibition of these two crucial enzymes is believed to be a significant contributor to the cytotoxic action of the complex.

These findings suggest that coordination complexes of compounds containing both a 4-bromophenyl and a pyridinyl moiety, such as this compound, have the potential to exhibit significant biological activity, particularly in the realm of anticancer research. The formation of metal complexes can enhance the therapeutic properties of the organic ligand, leading to increased cytotoxicity and novel mechanisms of action at the cellular level.